2-(3,4-Dimethylphenyl)quinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to form the corresponding acid chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the acid chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory-scale synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acid chlorides.
Phosphorus Pentachloride (PCl5): Another reagent for converting carboxylic acids to acid chlorides.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Carboxylic Acid: Formed by hydrolysis.
Scientific Research Applications
2-(3,4-Dimethylphenyl)quinoline-4-carbonyl chloride has several scientific research applications, including:
Proteomics Research: Used as a reagent for labeling and identifying proteins.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique chemical structure.
Material Science: Explored for its potential use in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)quinoline-4-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound’s molecular targets and pathways are primarily related to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carbonyl chloride: Similar structure but lacks the dimethylphenyl group.
4-Hydroxy-2-quinolones: Compounds with similar quinoline core but different functional groups.
Uniqueness
2-(3,4-Dimethylphenyl)quinoline-4-carbonyl chloride is unique due to the presence of the 3,4-dimethylphenyl group, which imparts distinct chemical properties and reactivity compared to other quinoline derivatives .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-11-7-8-13(9-12(11)2)17-10-15(18(19)21)14-5-3-4-6-16(14)20-17/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRISFCHGXWGFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225160 | |
Record name | 2-(3,4-Dimethylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201225160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-71-0 | |
Record name | 2-(3,4-Dimethylphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4-Dimethylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201225160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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